- Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/Ketones, Organometallics, 2020, 39(1), 165-171

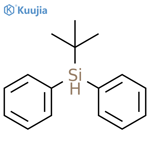

Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)

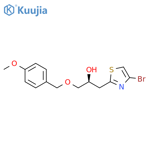

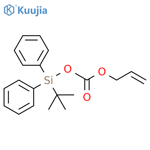

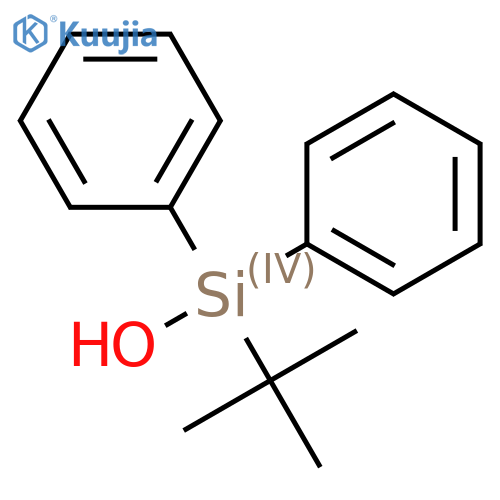

93547-88-7 structure

Nome do Produto:Silanol, (1,1-dimethylethyl)diphenyl-

Silanol, (1,1-dimethylethyl)diphenyl- Propriedades químicas e físicas

Nomes e Identificadores

-

- Silanol, (1,1-dimethylethyl)diphenyl-

- t-BUTYLDIPHENYLSILANOL

- tert-butyl-hydroxy-diphenylsilane

- 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)

- Silanol, (1,1-dimethylethyl)diphenyl- (9CI)

- tert-Butyldiphenylsilanol

- DTXSID40345922

- F87603

- tert-Butyl(diphenyl)silanol #

- t-butyldiphenylsilyl mono-alcohol

- 93547-88-7

- CS-0458752

- Diphenyl-t-Butylsilanol

- SCHEMBL152027

- t-Butyl-diphenyl-silanol

- TBDPSOH

-

- Inchi: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3

- Chave InChI: UNAYGNMKNYRIHL-UHFFFAOYSA-N

- SMILES: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1

Propriedades Computadas

- Massa Exacta: 256.128341792g/mol

- Massa monoisotópica: 256.128341792g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 3

- Complexidade: 239

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 20.2Ų

Silanol, (1,1-dimethylethyl)diphenyl- Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1078315-5g |

Silanol, (1,1-dimethylethyl)diphenyl- |

93547-88-7 | 95% | 5g |

$225 | 2022-11-02 | |

| eNovation Chemicals LLC | Y1078315-25g |

Silanol, (1,1-dimethylethyl)diphenyl- |

93547-88-7 | 95% | 25g |

$595 | 2022-11-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-5g |

Tert-butyldiphenylsilanol |

93547-88-7 | 98% | 5g |

¥1335.00 | 2024-04-24 | |

| A2B Chem LLC | AC99393-1g |

Silanol, (1,1-dimethylethyl)diphenyl- |

93547-88-7 | 98% | 1g |

$35.00 | 2024-07-18 | |

| A2B Chem LLC | AC99393-25g |

Silanol, (1,1-dimethylethyl)diphenyl- |

93547-88-7 | 98% | 25g |

$423.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-25g |

Tert-butyldiphenylsilanol |

93547-88-7 | 98% | 25g |

¥4023.00 | 2024-04-24 | |

| 1PlusChem | 1P006FMP-1g |

Silanol, (1,1-dimethylethyl)diphenyl- |

93547-88-7 | 98% | 1g |

$35.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-1g |

Tert-butyldiphenylsilanol |

93547-88-7 | 98% | 1g |

¥331.00 | 2024-04-24 | |

| A2B Chem LLC | AC99393-5g |

Silanol, (1,1-dimethylethyl)diphenyl- |

93547-88-7 | 98% | 5g |

$120.00 | 2024-07-18 |

Silanol, (1,1-dimethylethyl)diphenyl- Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ; 14 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt

Referência

- A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion Batteries, Angewandte Chemie, 2018, 57(37), 11952-11956

Método de produção 3

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile , Water ; 36 - 48 h, rt

Referência

- Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Water , Oxygen Catalysts: Gold Solvents: Acetone ; 480 min, 1 atm, 30 °C

Referência

- O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanols, Chemistry Letters, 2015, 44(8), 1062-1064

Método de produção 5

Condições de reacção

1.1 Reagents: Water , Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ; 12 h, rt

Referência

- Metal-free visible-light-mediated aerobic oxidation of silanes to silanols, Science China: Chemistry, 2018, 61(12), 1594-1599

Método de produção 6

Condições de reacção

1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ; 24 h, 100 °C

Referência

- Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic Molecules, Journal of the American Chemical Society, 2019, 141(4), 1636-1645

Método de produção 7

Condições de reacção

1.1 Solvents: Methanol , Water

Referência

- The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOH, Journal of Organometallic Chemistry, 1991, 421(2-3), 171-4

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ; 1.5 h, 1 atm, rt

Referência

- Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanes, Chemistry Letters, 2014, 43(4), 429-431

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: Dimethyl sulfoxide

Referência

- Base promoted preparation of alkenylsilanols from allylsilanes, Chemistry Letters, 1997, (10), 1077-1078

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt

Referência

- Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and Alkoxysilanes, Journal of the American Chemical Society, 2021, 143(14), 5301-5307

Método de produção 11

Condições de reacção

1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referência

- Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat A, Journal of the American Chemical Society, 2018, 140(33), 10514-10523

Método de produção 12

Condições de reacção

1.1 Solvents: Diethyl ether

Referência

- Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagents, Journal of Organic Chemistry, 1993, 58(26), 7584-6

Método de produção 13

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether , Water ; rt; 45 min, rt

Referência

- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids, Journal of Organic Chemistry, 2023, 88(14), 9853-9869

Método de produção 14

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane , Water ; 18 h, rt

Referência

- Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized Organosilanols, ACS Catalysis, 2022, 12(15), 9143-9152

Método de produção 15

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 h, rt

Referência

- Towards Multi-generation Assemblies with Tetraphenylmethane Subunits, Supramolecular Chemistry, 2003, 15(7-8), 495-503

Método de produção 16

Condições de reacção

1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol

Referência

- Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water

Referência

- A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handle, Journal of Organic Chemistry, 1988, 53(22), 5240-8

Método de produção 18

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt

Referência

- Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof, China, , ,

Método de produção 19

Condições de reacção

1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ; 30 min

Referência

- Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 20

Condições de reacção

Referência

- An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen Products, Journal of Organic Chemistry, 1999, 64(10), 3585-3591

Silanol, (1,1-dimethylethyl)diphenyl- Raw materials

- LITHIUM-2-METHYL-2-PROPANIDE

- (1,1-Dimethylethyl)diphenylsilyl 2-propen-1-yl carbonate

- 2,2,4,4,6,6-Hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane

- tert-Butyldiphenylsilane

- Benzene, 1,3-bis[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

- tert-Butyldiphenylchlorosilane

- Silane, (1,1-dimethylethyl)diphenyl(phenylmethoxy)-

- (αS)-4-Bromo-α-[[(4-methoxyphenyl)methoxy]methyl]-2-thiazoleethanol

Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products

Silanol, (1,1-dimethylethyl)diphenyl- Literatura Relacionada

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-) Produtos relacionados

- 1250080-43-3(2-(4-chloro-2-methoxyphenyl)pyrrolidine)

- 1529664-16-1(2-amino-1-(3-fluoro-2-methylphenyl)ethan-1-ol)

- 2137980-50-6(7-bromo-1-cyclobutyl-1H-1,3-benzodiazole)

- 1249548-46-6(4-Amino-3-(4-hydroxybutoxy)benzoic acid)

- 2413886-70-9(2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetamide)

- 1261729-38-7(2,3-Difluoro-6'-methoxy-2'-(trifluoromethyl)biphenyl)

- 1807920-02-0(3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans)

- 2229170-95-8(tert-butyl N-2-(4-fluoro-3-methoxyphenyl)-1-oxopropan-2-ylcarbamate)

- 2229598-00-7(2-(bromomethyl)-5-(2-methylcyclopropyl)furan)

- 872198-78-2(2-3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide)

Fornecedores recomendados

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Joy Biotech Ltd

Membro Ouro

CN Fornecedor

A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel